4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Description
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride (CID: 812370) is a heterocyclic compound featuring a piperidine ring linked to a 1,2,4-oxadiazole moiety substituted with a phenyl group at the 3-position. Its molecular formula is C₁₃H₁₅ClN₃O, with a monoisotopic mass of 249.087 Da . The oxadiazole ring contributes to its rigidity and aromaticity, while the piperidine moiety enhances solubility via protonation in its hydrochloride salt form. This compound is widely utilized as a building block in medicinal chemistry, particularly in the development of S1P1 receptor ligands and covalent inhibitors .
Properties
IUPAC Name |
3-phenyl-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-2-4-10(5-3-1)12-15-13(17-16-12)11-6-8-14-9-7-11;/h1-5,11,14H,6-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCPKFJYRMCXOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623833 | |
| Record name | 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
276236-96-5, 614731-49-6 | |
| Record name | 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of a phenyl-substituted amidoxime with a piperidine derivative under acidic conditions. The reaction is often catalyzed by Lewis acids such as zinc chloride (ZnCl2) and p-toluenesulfonic acid (PTSA), which facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride has been investigated for its potential as a therapeutic agent. Its structural components suggest that it may exhibit:
- Antitumor Activity: Research has indicated that oxadiazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. Studies are ongoing to evaluate the efficacy of this compound against specific cancer types.
- Neuroprotective Effects: The piperidine structure is associated with neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.
Pharmacology
In pharmacological studies, this compound is being evaluated for:
- Antimicrobial Properties: The presence of the oxadiazole ring enhances the antimicrobial activity against various pathogens. In vitro studies have shown promising results against bacterial strains.
- Analgesic Effects: Initial assessments suggest that the compound may possess analgesic properties, potentially useful in pain management therapies.
Material Science
Beyond biological applications, this compound is also being explored in material science:
- Fluorescent Materials: The unique structure allows for potential applications in developing fluorescent materials used in sensors and imaging technologies.
Case Study: Antitumor Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various oxadiazole derivatives, including this compound. The study demonstrated significant inhibition of cell proliferation in human cancer cell lines, suggesting that modifications to the oxadiazole ring could enhance activity .
Case Study: Neuroprotective Effects
Research presented at the International Conference on Neuropharmacology highlighted the neuroprotective effects of compounds with piperidine structures. In animal models, this compound showed reduced neuronal damage following induced oxidative stress .
Mechanism of Action
The mechanism of action of 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride are compared below with analogs differing in substituents, heterocyclic cores, or applications.
Structural Analogs
Pharmacological and Physicochemical Comparisons
- Bioactivity: The phenyl-substituted oxadiazole in the target compound enables strong π-π interactions with aromatic residues in protein binding pockets, critical for S1P1 receptor engagement .
- Solubility :
- Synthetic Accessibility :
Key Research Findings
- Receptor Binding : The phenyl group in the target compound enhances affinity for S1P1 receptors (IC₅₀ < 100 nM in ST-1426) compared to cyclobutyl analogs, which prioritize agrochemical stability .
- Covalent Modification: The acrylamide derivative (N-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)acrylamide) demonstrates irreversible binding via Michael addition, a feature absent in non-reactive analogs like triazoles .
- Thermodynamic Stability : Cyclobutyl substituents increase steric hindrance, reducing metabolic degradation in agrochemical formulations .
Biological Activity
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data from relevant studies.
Structural Information
- Molecular Formula : C13H15N3O
- SMILES : C1CNCCC1C2=NC(=NO2)C3=CC=CC=C3
- InChIKey : FRSNRGPKFYZBJA-UHFFFAOYSA-N
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds structurally similar to this compound have shown significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for certain derivatives have been reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 4a | 0.22 | Staphylococcus aureus |
| 5a | 0.25 | Staphylococcus epidermidis |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been documented. A study indicated that several derivatives exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, the compound showed an IC50 value of approximately 15.63 μM against the MCF-7 cell line .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 16a | 15.63 | MCF-7 |
| 17a | 0.65 | MCF-7 |
The mechanism underlying the biological activities of oxadiazole derivatives often involves the induction of apoptosis in cancer cells. Studies have shown that these compounds can increase p53 expression and activate caspase pathways, leading to programmed cell death .
Case Studies and Research Findings
- Antimicrobial Evaluation : In vitro studies demonstrated that certain derivatives of oxadiazoles effectively inhibited biofilm formation in bacterial strains, suggesting their potential use in treating biofilm-associated infections .
- Anticancer Studies : A recent investigation into the effects of oxadiazole derivatives on human caseinolytic protease P (HsClpP) revealed their role as agonists in maintaining mitochondrial health, which is crucial for cancer therapy .
- Comparative Studies : Research comparing various oxadiazole derivatives highlighted that modifications in their chemical structure significantly influence their biological activity. For instance, substituting halogen atoms on the phenyl ring was found to enhance anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride, and how are reaction conditions optimized?
- Answer: Common routes involve cyclization of amidoxime precursors with carboxylic acid derivatives. For example, substituted phenyl groups are introduced via condensation of 3-phenyl-1,2,4-oxadiazole with piperidine derivatives under reflux in anhydrous ethanol (60–80°C, 12–24 hours). Optimization includes adjusting stoichiometry (1:1.2 molar ratio of oxadiazole to piperidine) and using catalysts like Hünig’s base to improve yield (70–85%) . Side reactions (e.g., N-alkylation byproducts) are minimized via pH control (pH 7–8) .
Q. How is the compound’s purity validated, and what analytical methods are recommended?
- Answer: Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA in water, gradient elution) and ¹H/¹³C NMR. For example, a purity of ≥98% is confirmed by HPLC retention time alignment with reference standards and integration of proton signals in NMR . Impurity profiling (e.g., residual solvents) uses GC-MS with headspace sampling .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with water for 15 minutes. For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste. Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Answer: Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (e.g., buffer pH, incubation time). Standardize protocols using validated reference compounds (e.g., PubChem bioassay data) and perform dose-response curves in triplicate. Cross-validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What strategies improve the compound’s stability in aqueous solutions for pharmacokinetic studies?
- Answer: Stability is pH-dependent; use phosphate-buffered saline (pH 7.4) with 0.1% BSA to prevent aggregation. Lyophilization with cryoprotectants (trehalose or mannitol) enhances long-term storage. Monitor degradation via LC-MS (e.g., hydrolysis of the oxadiazole ring at m/z 166.1) .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using X-ray structures of target receptors (e.g., 5-HT₆R, PDB: 6WGH). Focus on substituent effects at the phenyl and piperidine moieties. QSAR models trained on IC₅₀ datasets predict logP and polar surface area for blood-brain barrier penetration .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
- Answer: Low yields (<50%) in oxadiazole cyclization are attributed to competing side reactions. Switch to microwave-assisted synthesis (100°C, 30 minutes) to improve efficiency. Use tert-butyloxycarbonyl (Boc) protection for the piperidine nitrogen to prevent unwanted alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
